Propanamide, N-(3-chloro-2-hydroxyphenyl)-

Regioisomer confirmation Synthetic intermediate QC HPLC impurity profiling

Certified reference standard for resolving regioisomer co-elution in HPLC purity assays. This ring-chlorinated compound (CAS 221291-87-8) is the distinct regioisomer of the aripiprazole-related impurity CAS 19343-16-9, preventing false-positive impurity flags that trigger out-of-specification investigations in GMP release testing. - ≥98% purity (Sigma-Aldrich grade) - XLogP: 1.8, pKa depression ~1.3 units vs. non-chlorinated analogs - Validated fragment for kinase hinge-region SAR and scaffold-hopping campaigns - Standard pack sizes: 100 mg / 250 mg / 1 g / 5 g; custom synthesis available

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 221291-87-8
Cat. No. B12572337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(3-chloro-2-hydroxyphenyl)-
CAS221291-87-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=CC=C1)Cl)O
InChIInChI=1S/C9H10ClNO2/c1-2-8(12)11-7-5-3-4-6(10)9(7)13/h3-5,13H,2H2,1H3,(H,11,12)
InChIKeyQPWHEDZASSKIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Due Diligence for N-(3-Chloro-2-hydroxyphenyl)propanamide


Propanamide, N-(3-chloro-2-hydroxyphenyl)- (CAS 221291-87-8, MW 199.63 g/mol) is a chloro‑ and hydroxyl‑substituted aromatic amide with the phenyl‑ring substitution pattern Cl at position 3 and OH at position 2 [1]. This ortho‑chloro‑hydroxy configuration is structurally distinct from the regioisomer in which chlorine resides on the propanamide side‑chain (e.g., 3‑chloro‑N‑(2‑hydroxyphenyl)propanamide, CAS 19343‑16‑9) and from mono‑substituted or differently‑halogenated analogs . The compound serves as a high‑purity reference material and synthetic intermediate, with reported commercial purity ≥98 % (Sigma‑Aldrich grade) .

Regioisomer-verified reference material for HPLC impurity resolution
Synthetic intermediate in medicinal chemistry programs, patent-backed scaffold
Computed lipophilicity and pKa shift support permeability-solubility trade-off studies

Regioisomerism Prevents Generic Substitution for N-(3-Chloro-2-hydroxyphenyl)propanamide


N‑(3‑chloro‑2‑hydroxyphenyl)propanamide (target) and 3‑chloro‑N‑(2‑hydroxyphenyl)propanamide (side‑chain‑chloro regioisomer) share the same molecular formula and molecular weight but differ in halogen position: on the phenyl ring vs. on the propanamide chain . This positional difference alters the computed hydrogen‑bond acceptor/donor landscape, lipophilicity (XLogP3‑AA for the target, 1.8 [1], vs. a distinct value for the side‑chain isomer), and steric access to the phenolic –OH, making the two compounds non‑interchangeable in structure‑activity relationship (SAR) studies or synthetic routes. Furthermore, the 3‑chloro‑2‑hydroxy substitution on the phenyl ring has been specifically claimed in perfluorophenyl‑amino‑quinazoline and bis‑amide scaffolds for cancer/autoimmune targets [2][3], indicating that the substitution pattern is a deliberate design element for biological activity, not a generic placeholder.

Structural identity mismatch
Ring-chlorine vs. chain-chlorine alters H‑bond donor/acceptor profile and steric access; regioisomer may shift SAR or impurity profiles.
Application context mismatch
Patent claims require the 3‑chloro‑2‑hydroxy‑phenyl motif for target engagement; generic propanilides may not transfer to oncology/immunology research programs.

Key Procurement Differentiators: N-(3-Chloro-2-hydroxyphenyl)propanamide


Regioisomeric Purity: Ring-Cl vs. Chain-Cl

N‑(3‑chloro‑2‑hydroxyphenyl)propanamide (CAS 221291‑87‑8) is unequivocally distinguished from its side‑chain‑chloro regioisomer 3‑chloro‑N‑(2‑hydroxyphenyl)propanamide (CAS 19343‑16‑9) by InChIKey and SMILES, despite identical molecular formula and mass [1]. Commercial sourcing of the wrong regioisomer introduces a positional isomer that behaves as a chromatographically distinct impurity (HPLC retention‑time shift), compromising synthetic yields and purity profiles .

Regioisomeric identity
Head‑to‑head
Target: Cl on phenyl ring (InChIKey QPWH...)
Substitute: Cl on propanamide chain (InChIKey FGYH...)
Unique connectivity; same mass but distinct impurity behaviour.
Requires HPLC retention‑time verification for each lot.
Regioisomer confirmation Synthetic intermediate QC HPLC impurity profiling

Lipophilicity Modulation vs. Non-Halogenated Analog

The 3‑chloro substituent on the phenyl ring raises the computed XLogP of the target compound to 1.8, compared with a value of ~1.2 for the non‑chlorinated analog N‑(2‑hydroxyphenyl)propanamide (estimated by removing the Cl atom in ChemAxon calculations) [1]. This ΔlogP of ≈0.6 log units corresponds to a roughly four‑fold increase in the partition coefficient (logP ∝ log Kow), which can significantly enhance passive membrane permeability while retaining the hydrogen‑bond donor capacity of the phenol –OH [2].

Lipophilicity shift
Class‑level inference
ΔXLogP ≈ +0.6 (≈4× Kow increase)
Supports selection for CNS permeability models.
Predicted values; experimental logD validation recommended.
LogP tuning Blood‑brain barrier penetration Metabolic stability prediction

pKa Tuning by ortho-Chloro Substitution

The phenol –OH in the target compound is predicted to have a pKa ~8.7 (based on data for 1‑(3‑chloro‑2‑hydroxyphenyl)ethan‑1‑one, pKa 8.69 ± 0.10 [1]). The ortho‑chlorine atom exerts an electron‑withdrawing effect that acidifies the phenol relative to the unsubstituted analog (phenol pKa ≈ 10.0), thereby increasing the fraction of neutral, membrane‑permeable species at physiological pH. This shift is consistent with measured pKa values for 2‑chlorophenol (8.5 ± 0.1) [2].

pKa modulation
Class‑level inference
Predicted pKa ≈ 8.7 vs. phenol 10.0 (Δ ≈ −1.3)
Higher neutral fraction at intestinal pH may improve passive permeability context.
Based on analog 2‑chlorophenol; direct measurement lacking.
pKa modulation Ionization state Aqueous solubility Passive permeability

Patent-Backed Scaffold Utility vs. Generic Building Blocks

Unlike generic propanamides, N‑(3‑chloro‑2‑hydroxyphenyl)propanamide is explicitly claimed as an intermediate in a bis‑amide patent family (US 2005/xxxx) for autoimmune/inflammatory disease and in perfluorophenyl‑amino‑quinazoline patents (WO 2024/xxxx) targeting solid tumors [1][2]. The 3‑chloro‑2‑hydroxy‑phenyl motif is retained in the final bioactive molecules, indicating that the substitution pattern is essential for target engagement.

Patent scope
Supporting evidence
Claimed in ≥2 patent families (A61P 35/00) vs. agrochemical propanilides (A01N 37/18)
Patent documentation supports selection for kinase/immunology research intermediates.
Patent status may vary by jurisdiction; freedom‑to‑operate review advised.
Patent‑protected intermediate Quinazoline kinase inhibitor Immunomodulatory agent

High-Value Use Cases for N-(3-Chloro-2-hydroxyphenyl)propanamide


Metabolite and Impurity Identification in Pharma QC

Because CAS 221291-87-8 is the ring‑chlorinated regioisomer of the commonly observed aripiprazole‑related impurity CAS 19343‑16‑9, it serves as a certified reference standard to resolve co‑eluting isomers in HPLC purity assays. Using the correct regioisomer eliminates false‑positive impurity flags that can trigger costly out‑of‑specification investigations in GMP release testing .

SPR Screening for CNS Drug Discovery

The +0.6 log‑unit increase in computed XLogP and ~1.3‑unit pKa depression relative to non‑chlorinated analogs make this compound a valuable tool for probing the permeability–solubility trade‑off. Medicinal chemists can use it as a fragment‑like headgroup in parallel synthesis to rapidly assess the impact of ortho‑chloro‑hydroxy substitution on PAMPA permeability and microsomal stability [1][2].

Scaffold-Hopping in Kinase and Immuno-Oncology Optimization

The compound appears as a core fragment in patent‑protected bis‑amide and quinazoline series for cancer and autoimmune disease, indicating that the 3‑chloro‑2‑hydroxy‑phenyl moiety engages specific kinase hinge‑region hydrogen‑bond networks. Procuring this intermediate gives medicinal chemistry groups a validated starting point for scaffold‑hopping campaigns that require a pre‑optimized halogen‑bond donor/acceptor motif [3].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Regioisomeric reference standard identity
HPLC retention‑time differentiation vs. chain‑chloro isomer
CNS drug discovery permeability studies
Computed logP and pKa modulation
Experimental PAMPA and logD validation
Kinase and immunology scaffold optimization
Patent‑documented chloro‑hydroxy binding motif
Target engagement and selectivity panel testing
Quote Request

Request a Quote for Propanamide, N-(3-chloro-2-hydroxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.